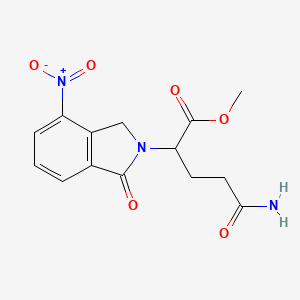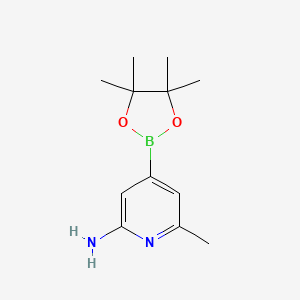
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Übersicht
Beschreibung
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA, but has unique properties that make it a promising tool for studying the endocannabinoid system.
Wissenschaftliche Forschungsanwendungen
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Application Summary : This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Methods of Application : The specific methods of application would depend on the reaction conditions and the specific catalysts used. Typically, the compound is mixed with the alkylbenzene or alkyne/alkene and the catalyst, and the reaction is carried out under controlled temperature and pressure conditions .
- Results or Outcomes : The result of these reactions is the formation of boronate compounds, which are useful intermediates in organic synthesis .
-
1-Methylpyrazole-4-boronic acid pinacol ester
- Application Summary : This compound is used for Suzuki-Miyaura cross-coupling reactions . It’s also used in transesterification reactions .
- Methods of Application : The specific methods of application would depend on the reaction conditions and the specific catalysts used. Typically, the compound is mixed with the other reactants and the catalyst, and the reaction is carried out under controlled temperature and pressure conditions .
- Results or Outcomes : The result of these reactions is the formation of coupled products or esters, which are useful intermediates in organic synthesis .
-
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application Summary : This compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
- Methods of Application : The specific methods of application would depend on the reaction conditions and the specific catalysts used. Typically, the compound is mixed with the other reactants and the catalyst, and the reaction is carried out under controlled temperature and pressure conditions .
- Results or Outcomes : The result of these reactions is the formation of novel copolymers, which have unique optical and electrochemical properties .
-
3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Application Summary : This compound is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
- Methods of Application : The specific methods of application would depend on the reaction conditions and the specific catalysts used. Typically, the compound is mixed with the other reactants and the catalyst, and the reaction is carried out under controlled temperature and pressure conditions .
- Results or Outcomes : The result of these reactions is the formation of cholinergic drugs, which have potential therapeutic applications in the treatment of gastrointestinal diseases .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Application Summary : This compound is used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It’s also used in asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
- Methods of Application : The specific methods of application would depend on the reaction conditions and the specific catalysts used. Typically, the compound is mixed with the other reactants and the catalyst, and the reaction is carried out under controlled temperature and pressure conditions .
- Results or Outcomes : The result of these reactions is the formation of boronate compounds, which are useful intermediates in organic synthesis .
-
1-Methylpyrazole-4-boronic acid pinacol ester
- Application Summary : This compound is used for preparation of Aminothiazoles as γ-secretase modulators . It’s also used in the synthesis of amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Methods of Application : The specific methods of application would depend on the reaction conditions and the specific catalysts used. Typically, the compound is mixed with the other reactants and the catalyst, and the reaction is carried out under controlled temperature and pressure conditions .
- Results or Outcomes : The result of these reactions is the formation of medicinal compounds, which have potential therapeutic applications in the treatment of various diseases .
Eigenschaften
IUPAC Name |
6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-8-6-9(7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIBNRCABNVQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
CAS RN |
1214242-09-7 | |
| Record name | 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



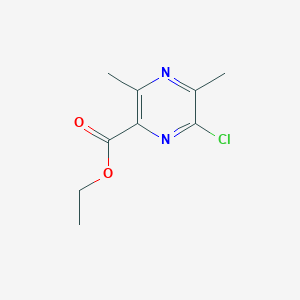
![(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate](/img/structure/B1427066.png)
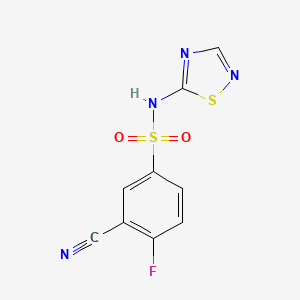
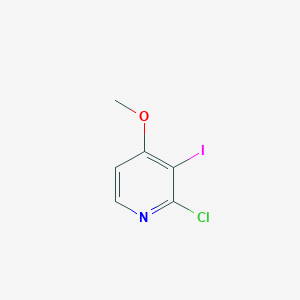
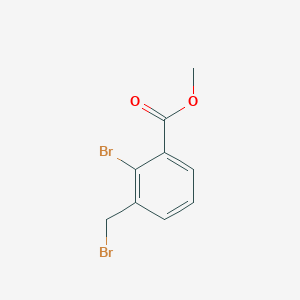
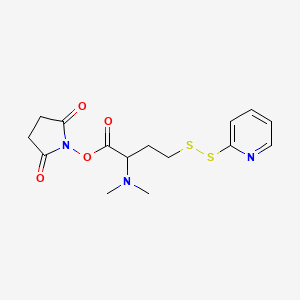
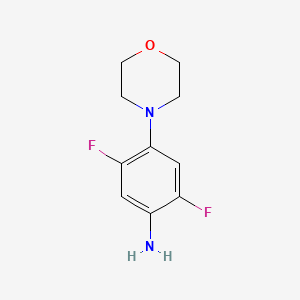
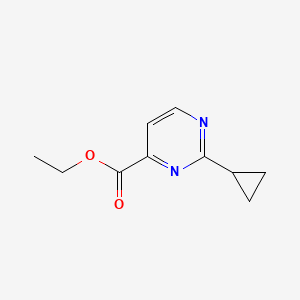
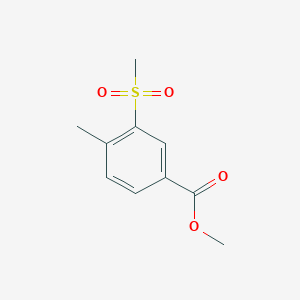
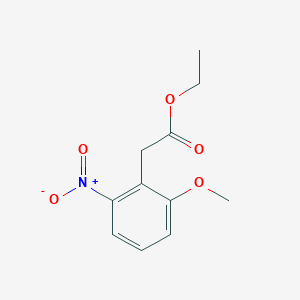
![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)
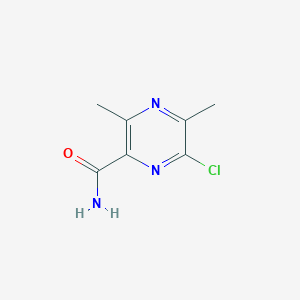
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)
